N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine ring bearing a pyrazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of protein kinases by this compound affects cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism
Result of Action
The result of this compound’s action is the inhibition of protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism . This can have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the pyrazine moiety: The pyrazine group is incorporated through coupling reactions, such as Buchwald-Hartwig amination, using pyrazine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory properties and use in cancer treatment.
Quinazoline: Widely studied for its role as a protein kinase inhibitor in cancer therapy.
Uniqueness
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a pyrimidine core with a pyrazine-substituted piperazine ring makes it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
N-ethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-2-16-12-3-4-18-14(19-12)21-9-7-20(8-10-21)13-11-15-5-6-17-13/h3-6,11H,2,7-10H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKWPCMWXPHHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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